molecular formula C10H9N3O B12342790 3-(4-aminophenyl)-3H-pyridazin-6-one

3-(4-aminophenyl)-3H-pyridazin-6-one

Cat. No.: B12342790
M. Wt: 187.20 g/mol
InChI Key: SFHFFYASCKDTIK-UHFFFAOYSA-N
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Description

3-(4-aminophenyl)-3H-pyridazin-6-one is an organic compound that belongs to the class of pyridazinones. This compound is characterized by a pyridazinone ring substituted with an aminophenyl group at the 3-position. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-3H-pyridazin-6-one typically involves the reaction of 4-aminobenzoyl hydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-3H-pyridazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-3H-pyridazin-6-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-aminophenyl)-3H-pyridazin-6-one is unique due to its specific structural features and the range of reactions it can undergo.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-(4-aminophenyl)-3H-pyridazin-6-one

InChI

InChI=1S/C10H9N3O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6,9H,11H2

InChI Key

SFHFFYASCKDTIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=NC1C2=CC=C(C=C2)N

Origin of Product

United States

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